1-Phenyl-1h-imidazol-5-amine
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Overview
Description
1-Phenyl-1h-imidazol-5-amine is a heterocyclic compound that features an imidazole ring substituted with a phenyl group at the 1-position and an amine group at the 5-position. Imidazoles are known for their diverse biological activities and are integral to many pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1h-imidazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is mild and allows for the inclusion of various functional groups . Another method involves the use of protective benzyl groups, followed by hydrolysis and heterocyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1h-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with different functional groups.
Scientific Research Applications
1-Phenyl-1h-imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Phenyl-1h-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-Phenyl-1h-imidazol-5-amine can be compared with other imidazole derivatives:
1-Phenyl-1h-imidazole: Lacks the amine group at the 5-position, which may affect its biological activity.
1-Phenyl-2-methyl-1h-imidazole: Contains a methyl group at the 2-position, which can influence its chemical properties.
1-Phenyl-4,5-dihydro-1h-imidazole: The reduced form of the imidazole ring, which may have different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
3-phenylimidazol-4-amine |
InChI |
InChI=1S/C9H9N3/c10-9-6-11-7-12(9)8-4-2-1-3-5-8/h1-7H,10H2 |
InChI Key |
QJMPNMOTCGWLDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=C2N |
Origin of Product |
United States |
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